molecular formula C7H7NO4S B188940 ((Nitromethyl)sulphonyl)benzene CAS No. 21272-85-5

((Nitromethyl)sulphonyl)benzene

Cat. No. B188940
CAS RN: 21272-85-5
M. Wt: 201.2 g/mol
InChI Key: ADKLJTCVZHUANG-UHFFFAOYSA-N
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Description

“((Nitromethyl)sulphonyl)benzene” is a chemical compound with the molecular formula C7H7NO4S. It has a molecular weight of 201.2 g/mol. It is also known as Benzene, (nitromethyl)- .


Synthesis Analysis

The synthesis of similar compounds often involves multistep processes . For instance, the synthesis of benzene derivatives can involve nitration, conversion from the nitro group to an amine, and bromination . The reaction of methyl- and (difluoromethyl)sulfanyl-, methane- and difluoromethanesulfinyl-, and methane- and difluoromethanesulfonylpentafluorobenzenes with nitromethane in the presence of 1,8diazabi­cyclo­[5.4.0]undec-7-ene (DBU) in diethyl ether involved replacement of fluorine at the para position of the aromatic ring with the formation of the corresponding nitromethyl derivatives .


Molecular Structure Analysis

The molecular structure of benzene derivatives can be analyzed using various methods . For instance, the structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms .


Chemical Reactions Analysis

Benzene derivatives undergo a variety of chemical reactions . Electrophilic substitution is one of the most common types of reactions involving aromatic rings . Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway .


Physical And Chemical Properties Analysis

Benzene is a clear colorless to light-yellow liquid, flammable with a petroleum-like, aromatic odor . It is less dense than water and is slightly soluble in water . Benzene vapor is heavier than air .

Scientific Research Applications

  • Sulfur Radicals

    • Field : Organic Synthesis, Polymer Chemistry, Materials Science, and Biochemistry .
    • Application : Sulfur radicals have been used in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry . Thiyl radicals, a subset of sulfur radicals, have been used in thiol-ene and thiol-yne reactions .
    • Method : The initiation step can be induced thermally, photochemically, or with ultrasound using free radical initiators such as peroxides and azo compounds, UV irradiation, boranes, Mn (III), redox initiators, light with an organic catalyst, organic photoredox catalysts, or inorganic photoredox catalysts .
    • Results : The first propagation step involves the addition of the thiol radical to the alkene to generate the more stable carbon radical. This step is reversible and thus cis and trans disubstituted alkenes may be isomerized .
  • Benzene Compounds

    • Field : Environmental Science .
    • Application : Volatile benzene series compounds (VBSCs) have been studied for their potential negative effects on human health .
    • Method : New materials for the adsorption of these compounds are being developed using various modification techniques .
    • Results : The study aims to mitigate the increasing presence of VBSCs in the environment .

Future Directions

The development of efficient and novel methods for the synthesis of nitro compounds has attracted great attention . Nitro-containing compounds are important constituents of plastics, explosives, dyes, perfumes, pharmaceuticals and industrial chemicals . They have been extensively explored as valuable synthetic intermediates in various organic transformations . Future research may focus on the synthesis of various functional derivatives .

properties

IUPAC Name

nitromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKLJTCVZHUANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175532
Record name ((Nitromethyl)sulphonyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Nitromethyl)sulphonyl)benzene

CAS RN

21272-85-5
Record name [(Nitromethyl)sulfonyl]benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitromethyl phenyl sulfone
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Record name ((Nitromethyl)sulphonyl)benzene
Source EPA DSSTox
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Record name [(nitromethyl)sulphonyl]benzene
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Record name NITROMETHYL PHENYL SULFONE
Source FDA Global Substance Registration System (GSRS)
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